3-(3,5-Dimethoxyphenyl)-2-(4-(4-(2,4-dioxothiazolidin-5-ylmethyl)-phenoxy)-phenyl)-acrylic acid methyl ester
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Overview
Description
CLX-0921 is a pharmacologically active compound known for its potent antihyperglycemic activity. It functions as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma. This compound has been investigated for its potential use in treating type 2 diabetes by increasing peripheral tissue sensitivity to insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: CLX-0921 is derived from a natural product and belongs to the thiazolidinedione class of compounds. The synthesis involves combining a structurally related molecule, CLX-0901, with a thiazolidinedione moiety. This combination aims to interact with both the insulin receptor and peroxisome proliferator-activated receptor gamma .
Industrial Production Methods: The industrial production of CLX-0921 involves several steps, including the extraction of polyphenolic compounds from plants of the Pterocarpus genus, followed by chemical modifications to enhance its antihyperglycemic potency .
Chemical Reactions Analysis
Types of Reactions: CLX-0921 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CLX-0921 .
Scientific Research Applications
CLX-0921 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of thiazolidinediones with nuclear receptors.
Biology: Investigated for its effects on glucose uptake and glycogen synthesis in adipocytes.
Medicine: Explored for its potential use in treating type 2 diabetes by increasing insulin sensitivity.
Industry: Used in the development of new antidiabetic drugs with improved efficacy and reduced side effects .
Mechanism of Action
CLX-0921 exerts its effects by targeting the protein peroxisome proliferator-activated receptor gamma. This receptor is a key regulator of lipid metabolism and glucose homeostasis. By activating this receptor, CLX-0921 increases peripheral tissue sensitivity to insulin, enhances glucose uptake, and promotes glycogen synthesis .
Comparison with Similar Compounds
Rosiglitazone: A thiazolidinedione with potent antihyperglycemic activity but higher adipogenic potential.
Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects but different side effect profiles
Uniqueness of CLX-0921: CLX-0921 is unique in its ability to maintain potent glucose-lowering activity with significantly lower adipogenic potential compared to other thiazolidinediones. It also increases glycogen synthesis, an activity not typically associated with other compounds in this class .
Properties
CAS No. |
249886-47-3 |
---|---|
Molecular Formula |
C28H25NO7S |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+ |
InChI Key |
IVAQJHSXBVHUQT-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC |
SMILES |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLX-0921; THR-0921; CLX0921; THR0921; CLX 0921; THR 0921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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